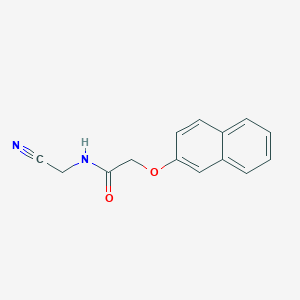
N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide, also known as compound 14, is a chemical compound that has been synthesized for its potential use as a therapeutic agent. This compound has been studied extensively in the field of medicinal chemistry due to its ability to interact with biological targets and exhibit pharmacological effects. In
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide 14 is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, as well as modulate the activity of neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
Compound 14 has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter activity in the brain. In addition, it has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide 14 in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide. In addition, its ability to interact with multiple biological targets makes it a versatile tool for studying various disease pathways. However, one limitation of using N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide 14 is its potential toxicity, which may require careful handling and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide 14. One area of interest is its potential use in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. In addition, further studies are needed to fully understand the mechanism of action of N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide 14 and its potential use in treating neurological disorders. Finally, the development of more selective analogs of N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide 14 may lead to the discovery of more potent and specific therapeutic agents.
Métodos De Síntesis
Compound 14 can be synthesized through a multi-step process involving the reaction of 2-naphthol with chloroacetyl chloride to form 2-(chloroacetyl)naphthalene-1-ol. This intermediate is then reacted with potassium cyanide to form N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide. The synthesis of this N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide has been reported in several research articles, and the purity and yield of the final product can be optimized through various reaction conditions.
Aplicaciones Científicas De Investigación
Compound 14 has been studied for its potential use in treating a variety of diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-proliferative effects on cancer cells, as well as anti-inflammatory properties. In addition, N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide 14 has been found to modulate the activity of certain neurotransmitter receptors, suggesting its potential use in treating neurological disorders.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-7-8-16-14(17)10-18-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOVPHFISZPZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

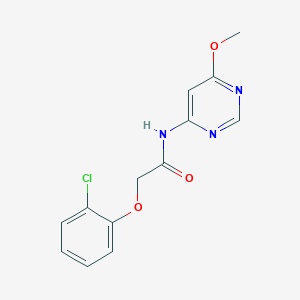
![2-[4,5-Dimethoxy-2-[(4-methoxyphenyl)sulfamoyl]phenyl]acetic acid](/img/structure/B2972568.png)
![N-([1,1'-biphenyl]-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide](/img/structure/B2972570.png)
![4-(4-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2972572.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2972574.png)
![3,3-Spiro-2-[5,5-dimethylcyclohexane-1,3-dionyl]-5-(3-trifluoromethylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-(3H,5H)-dione](/img/structure/B2972575.png)
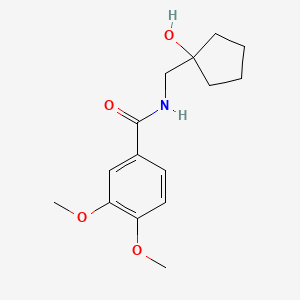
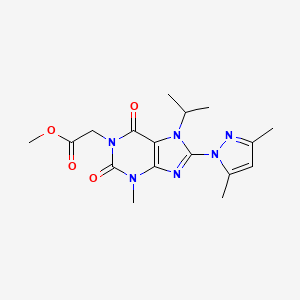
![2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine](/img/structure/B2972580.png)
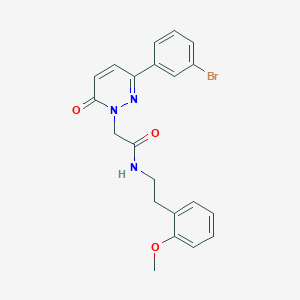
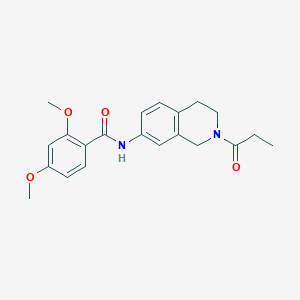
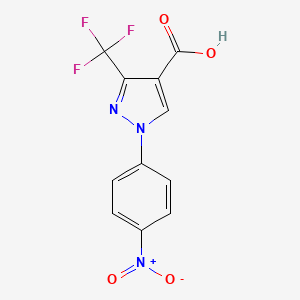
![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2972586.png)